molecular formula C19H21N5O B2761010 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide CAS No. 1448054-21-4

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Cat. No.: B2761010
CAS No.: 1448054-21-4
M. Wt: 335.411
InChI Key: RVGLJJRZFAKAKW-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic compound that features a combination of phenyl, pyrimidinyl, and imidazolyl groups

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-16(15-7-4-3-5-8-15)19(25)23-12-14-24-13-11-22-18(24)17-20-9-6-10-21-17/h3-11,13,16H,2,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLJJRZFAKAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as scandium(III) triflate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(pyridin-2-yl)butanamide
  • 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

Uniqueness

2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidine and imidazole rings allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound 2-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide , with the CAS number 1448054-21-4 , is a small organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Formula : C19_{19}H21_{21}N5_5O
Molecular Weight : 335.4 g/mol
Structure : The compound features a complex structure that includes a phenyl group, a pyrimidine ring, and an imidazole moiety, which are known to contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The imidazole and pyrimidine rings are often involved in hydrogen bonding and π-stacking interactions, which can facilitate binding to proteins or enzymes involved in various signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing pathways related to cancer and inflammation.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related imidazole derivatives has shown promising results against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against:

  • Mycobacterium tuberculosis : Some derivatives have shown low nanomolar MIC values against drug-sensitive and resistant strains.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of imidazole derivatives and tested their effects on cancer cell lines. They found that one derivative exhibited IC50_{50} values in the low micromolar range against breast cancer cells. The study concluded that modifications at the pyrimidine position enhanced anticancer activity significantly .

Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial activity of similar compounds against Mycobacterium tuberculosis. The study revealed that several derivatives displayed excellent inhibitory activity, suggesting that the imidazole-pyrimidine framework could be a promising scaffold for developing new antitubercular agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Values (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.8
AnticancerA549 (Lung Cancer)1.5
AntitubercularMycobacterium tuberculosis<0.01

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